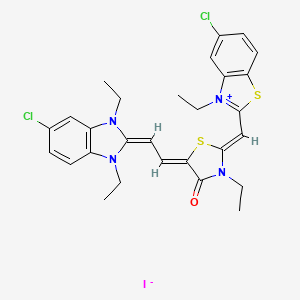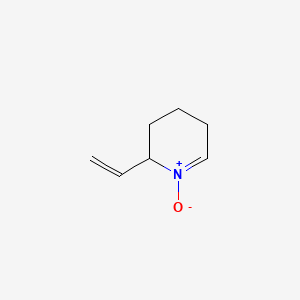
CID 44148396
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 44148396r is a complex polymeric compound. It is known for its unique structure, which combines the properties of octadecanoic acid and hydroxypropyl ester. This compound is used in various industrial applications due to its stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 44148396r involves the polymerization of octadecanoic acid with hydroxypropyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired polymerization .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The raw materials are mixed in reactors, and the reaction is catalyzed using specific catalysts. The process is monitored to maintain the optimal conditions for polymerization, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CID 44148396r undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various derivatives of the original compound .
Scientific Research Applications
CID 44148396r has several scientific research applications:
Chemistry: Used as a reagent in polymer chemistry and materials science.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Mechanism of Action
The mechanism of action of CID 44148396r involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate
- Octadecanoic acid, 12-hydroxy-, homopolymer, 2-ethylhexyl ester, acetate
- Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer
Uniqueness
CID 44148396r is unique due to its specific polymeric structure and functional properties. It offers a combination of stability, reactivity, and versatility that makes it suitable for various applications in research and industry .
Properties
CAS No. |
100932-45-4 |
|---|---|
Molecular Formula |
C25H47O6 |
Molecular Weight |
443.645 |
IUPAC Name |
12-hydroxyoctadecanoic acid;2-hydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H36O3.C7H11O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(9)10-4-6(3)8/h17,19H,2-16H2,1H3,(H,20,21);6,8H,1,3-4H2,2H3 |
InChI Key |
OHDQBWGELBCBKD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)OCC([CH2])O |
Synonyms |
Octadecanoic acid, 12-hydroxy-, homopolymer, 2-hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)


![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)








